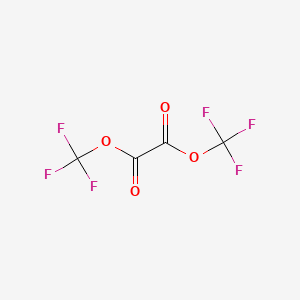
Bis(trifluoromethyl) ethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trifluoromethyl) ethanedioate is a chemical compound characterized by the presence of two trifluoromethyl groups attached to an ethanedioate (oxalate) backbone. This compound is known for its unique properties, including high thermal stability and significant electron-withdrawing effects due to the trifluoromethyl groups. These properties make it a valuable compound in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethyl) ethanedioate typically involves the reaction of trifluoromethylating agents with ethanedioate precursors. One common method is the reaction of bis(trifluoromethyl) peroxide with ethanedioic acid under controlled conditions. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trifluoromethyl) ethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce trifluoromethylated carboxylic acids, while substitution reactions can yield a variety of trifluoromethylated derivatives .
Applications De Recherche Scientifique
Bis(trifluoromethyl) ethanedioate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of bis(trifluoromethyl) ethanedioate involves its ability to act as a strong electron-withdrawing agent. This property allows it to stabilize reactive intermediates and facilitate various chemical transformations. The molecular targets and pathways involved in its action depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trifluoromethyl) peroxide: Another compound with two trifluoromethyl groups, known for its use in trifluoromethylation reactions.
Bis(trifluoromethanesulfonyl) imide: A compound with similar electron-withdrawing properties, used in ionic liquids and as a catalyst in various reactions.
Uniqueness
Bis(trifluoromethyl) ethanedioate is unique due to its ethanedioate backbone, which provides distinct reactivity and stability compared to other trifluoromethylated compounds. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research and industrial applications .
Propriétés
Numéro CAS |
20583-24-8 |
|---|---|
Formule moléculaire |
C4F6O4 |
Poids moléculaire |
226.03 g/mol |
Nom IUPAC |
bis(trifluoromethyl) oxalate |
InChI |
InChI=1S/C4F6O4/c5-3(6,7)13-1(11)2(12)14-4(8,9)10 |
Clé InChI |
SUOPTWUPGCKODX-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)OC(F)(F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
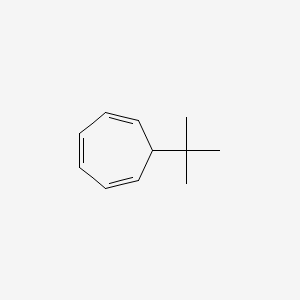

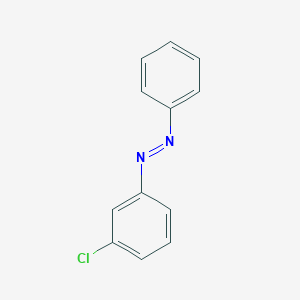
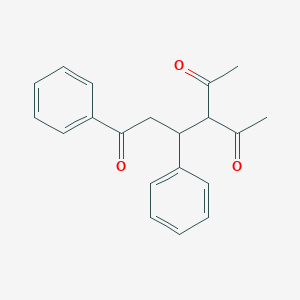



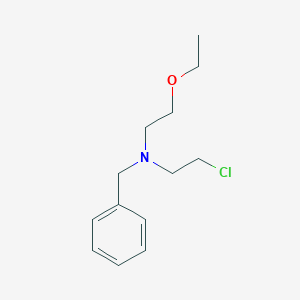

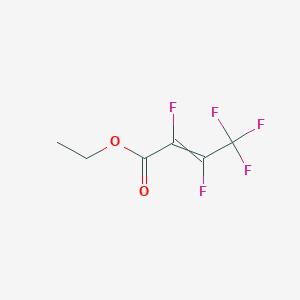
![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)

